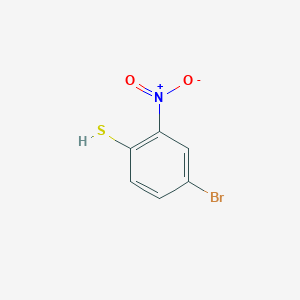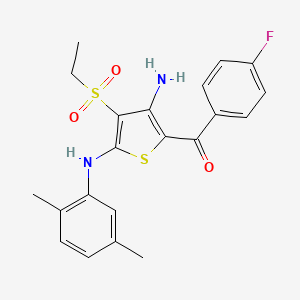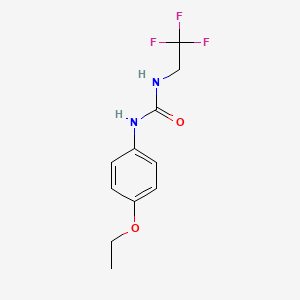
1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea, also known as A-438079, is a selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is expressed in various cells of the immune system, including macrophages, microglia, and T cells, and is involved in the regulation of inflammation and immune responses. A-438079 has been widely used in scientific research to investigate the role of the P2X7 receptor in various physiological and pathological processes.
作用机制
1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea acts as a competitive antagonist of the P2X7 receptor, binding to the receptor and preventing the activation of downstream signaling pathways. The P2X7 receptor is known to be involved in the regulation of intracellular calcium levels, the release of pro-inflammatory cytokines, and the induction of cell death pathways. By blocking the activity of the P2X7 receptor, 1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea can modulate these physiological processes and exert anti-inflammatory and neuroprotective effects.
生化和生理效应
1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea has been shown to have a range of biochemical and physiological effects in various experimental models. For example, it can reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in macrophages and microglia, inhibit the activation of the NLRP3 inflammasome, and prevent the formation of reactive oxygen species. In addition, 1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea has been shown to reduce neuropathic pain and improve cognitive function in animal models of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea in scientific research is its high selectivity for the P2X7 receptor, which allows for specific modulation of this receptor without affecting other purinergic receptors. In addition, 1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea has been shown to have good pharmacokinetic properties and can be administered orally or intraperitoneally in animal models. However, one limitation of using 1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea is its relatively low potency compared to other P2X7 receptor antagonists, which may require higher concentrations or longer treatment durations to achieve the desired effects.
未来方向
There are several potential future directions for research on 1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea and the P2X7 receptor. One area of interest is the role of the P2X7 receptor in cancer, as it has been shown to be involved in tumor growth and metastasis. Another area of interest is the development of more potent and selective P2X7 receptor antagonists for use in clinical trials, as 1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea has not yet been tested in human subjects. Finally, further investigation is needed to elucidate the precise molecular mechanisms by which 1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea modulates P2X7 receptor signaling and to identify potential therapeutic targets for the treatment of inflammatory and neurological disorders.
合成方法
1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea can be synthesized using a multi-step process starting from 4-ethoxyaniline and 2,2,2-trifluoroethyl isocyanate as the key starting materials. The synthesis involves several chemical reactions, including nitration, reduction, coupling, and cyclization, and has been described in detail in the literature.
科学研究应用
1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea has been used in numerous scientific studies to investigate the function of the P2X7 receptor in various biological systems. For example, it has been shown to inhibit the release of pro-inflammatory cytokines from macrophages and microglia, reduce the severity of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis, and attenuate neuropathic pain and neuroinflammation.
属性
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-2-18-9-5-3-8(4-6-9)16-10(17)15-7-11(12,13)14/h3-6H,2,7H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEFIRSVLUTZLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2888894.png)
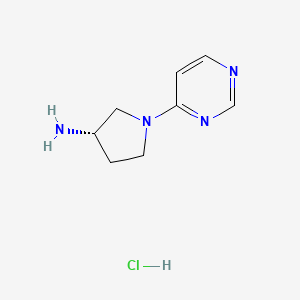
![N-[1-(3-Chloro-5-fluorophenyl)-1-hydroxypropan-2-yl]prop-2-enamide](/img/structure/B2888897.png)
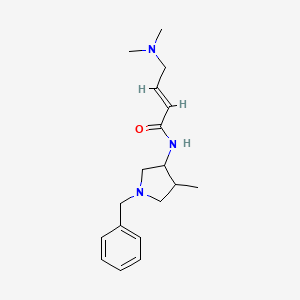
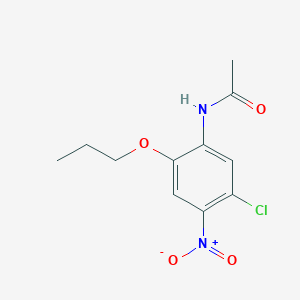
![2-(methylsulfanyl)-N-[3-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2888900.png)
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2888902.png)
![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2888903.png)
![1-(3,4-Dimethylphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2888904.png)
![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2888905.png)
![1-ethyl-2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide](/img/structure/B2888907.png)
![5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2888908.png)
